1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-
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Overview
Description
1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- is a chemical compound characterized by its unique structure, which includes a nonanone backbone and a fluorenyl group.
Preparation Methods
The synthesis of 1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- can be achieved through several synthetic routes. One common method involves the reaction of 7-(3-methylhexyl)-9H-fluorene with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide .
Scientific Research Applications
1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- can be compared with other similar compounds, such as:
2-Nonanone: Another nonanone derivative with a different substitution pattern, used in flavors and fragrances.
1-Nonanone: A simpler nonanone compound without the fluorenyl group, used in organic synthesis.
Fluorenone: A compound with a fluorenyl group but lacking the nonanone moiety, used in various chemical applications.
The uniqueness of 1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]- lies in its combined structural features, which confer specific chemical and biological properties .
Properties
CAS No. |
60624-98-8 |
---|---|
Molecular Formula |
C29H40O |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
1-[7-(3-methylhexyl)-9H-fluoren-2-yl]nonan-1-one |
InChI |
InChI=1S/C29H40O/c1-4-6-7-8-9-10-12-29(30)24-16-18-28-26(20-24)21-25-19-23(15-17-27(25)28)14-13-22(3)11-5-2/h15-20,22H,4-14,21H2,1-3H3 |
InChI Key |
KSOPCKGAAJKBMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCC(C)CCC |
Origin of Product |
United States |
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